STAT5 Inhibitor
Overview
Description
STAT5-IN-1 is a selective inhibitor of the transcription factor STAT5, specifically targeting the STAT5β subtype. The compound has shown significant potential in scientific research, particularly in the fields of cancer biology and immunology. STAT5-IN-1 is known for its ability to inhibit the activity of STAT5, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mechanism of Action
Target of Action
The primary target of the STAT5 Inhibitor, also known as STAT5-IN-1, is the Signal Transducer and Activator of Transcription 5 (STAT5) protein . STAT5 proteins are crucial in immune regulation and homeostasis, playing a significant role in the development and function of several hematopoietic cells . STAT5 activation is involved in the expression of genes that participate in cell development, proliferation, and survival .
Mode of Action
STAT5-IN-1 inhibits STAT5 by binding to its SH2 domain . This interaction disrupts STAT5 activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription . It’s worth noting that the inhibition of STAT5 by STAT5-IN-1 is specific, with reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Biochemical Pathways
STAT5 proteins are activated in response to a number of cytokines and growth factors . Upon activation, they play a key role in hematopoiesis, particularly lymphocyte development, proliferation, and survival . Aberrant activation of STAT5b, one of the two paralogs of STAT5, is associated with the development of various blood malignancies and tumors . Therefore, the inhibition of STAT5 by STAT5-IN-1 can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
AC-4–130 directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription .
Result of Action
The inhibition of STAT5 by STAT5-IN-1 can lead to significant molecular and cellular effects. For instance, it can impair the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+AML patient cells . Furthermore, it can increase the cytotoxicity of other inhibitors, providing new therapeutic opportunities for leukemia and potentially other cancers .
Action Environment
The action, efficacy, and stability of STAT5-IN-1 can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can activate STAT5 , which might affect the efficacy of STAT5-IN-1 Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially influence the stability and action of STAT5-IN-1.
Biochemical Analysis
Biochemical Properties
The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the this compound can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .
Metabolic Pathways
The this compound is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .
Subcellular Localization
The this compound localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STAT5-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of STAT5-IN-1 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
STAT5-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving STAT5-IN-1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving STAT5-IN-1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of STAT5-IN-1 .
Scientific Research Applications
STAT5-IN-1 has a wide range of applications in scientific research:
Cancer Biology: It is used to study the role of STAT5 in cancer cell proliferation and survival. .
Immunology: STAT5-IN-1 is used to investigate the role of STAT5 in immune cell function and differentiation. .
Drug Development: The compound is used as a tool in drug discovery to identify new therapeutic targets and develop novel treatments for diseases involving aberrant STAT5 activity
Molecular Biology: STAT5-IN-1 is employed in studies to understand the molecular mechanisms underlying STAT5-mediated gene transcription and signal transduction
Comparison with Similar Compounds
Similar Compounds
AC-4-130: Another STAT5 inhibitor that targets the SH2 domain of STAT5.
IST5-002: A potent this compound with high specificity for STAT5 in prostate cancer.
S3I-201: A dual inhibitor of STAT5 and STAT3, used in the treatment of chronic myeloid leukemia.
Uniqueness of STAT5-IN-1
STAT5-IN-1 is unique due to its high selectivity for the STAT5β subtype, which makes it a valuable tool for studying the specific functions of this subtype in various biological processes. Its ability to inhibit STAT5 activity with minimal off-target effects on other STAT family members further enhances its utility in scientific research .
Properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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